molecular formula C9H10BrN3O2 B11050397 3-[(7-Bromo-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol

3-[(7-Bromo-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol

Cat. No.: B11050397
M. Wt: 272.10 g/mol
InChI Key: WDLSUEAMIUDGQU-UHFFFAOYSA-N
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Description

3-[(7-Bromo-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol is a chemical compound that belongs to the class of benzoxadiazole derivatives. Benzoxadiazoles are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring. This particular compound is characterized by the presence of a bromine atom at the 7th position of the benzoxadiazole ring and an amino group attached to a propanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(7-Bromo-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol typically involves the following steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized by the reaction of 2-aminophenol with nitrous acid, followed by cyclization to form the oxadiazole ring.

    Amination: The amino group can be introduced by reacting the brominated benzoxadiazole with an appropriate amine, such as 3-aminopropanol, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps as described above, but optimized for efficiency and yield. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[(7-Bromo-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a carbonyl group.

    Reduction: The nitro group in the benzoxadiazole ring can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or primary amines (RNH2).

Major Products

    Oxidation: The major product would be the corresponding aldehyde or ketone.

    Reduction: The major product would be the corresponding amine.

    Substitution: The major products would be the substituted benzoxadiazole derivatives.

Scientific Research Applications

3-[(7-Bromo-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a fluorescent probe for studying biological processes due to its benzoxadiazole moiety.

    Industry: It can be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[(7-Bromo-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The bromine atom and amino group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
  • 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol
  • N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine

Uniqueness

3-[(7-Bromo-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol is unique due to its specific substitution pattern and the presence of both a bromine atom and an amino group. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10BrN3O2

Molecular Weight

272.10 g/mol

IUPAC Name

3-[(4-bromo-2,1,3-benzoxadiazol-6-yl)amino]propan-1-ol

InChI

InChI=1S/C9H10BrN3O2/c10-7-4-6(11-2-1-3-14)5-8-9(7)13-15-12-8/h4-5,11,14H,1-3H2

InChI Key

WDLSUEAMIUDGQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NON=C21)Br)NCCCO

Origin of Product

United States

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